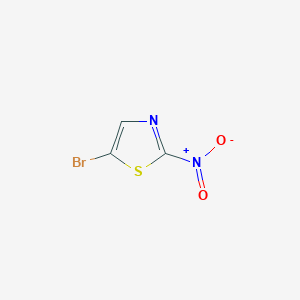
3,4-dihydroquinolin-1(2H)-amine
概要
説明
Synthesis Analysis
Dihydroquinolines can be synthesized using various methods. One common method is the Castagnoli–Cushman reaction1. This reaction involves the condensation of an amine, an aldehyde, and a α-cyanoester1.
Molecular Structure Analysis
The molecular structure of dihydroquinolines consists of a benzene ring fused to a fully saturated pyridine ring1. The position of the nitrogen atom and the level of saturation in the ring structure can vary, leading to a wide range of possible dihydroquinoline compounds1.
Chemical Reactions Analysis
Dihydroquinolines can undergo a variety of chemical reactions, largely due to the presence of the nitrogen atom in the ring structure. They can act as bases, forming salts with acids, and can also participate in electrophilic and nucleophilic substitution reactions1.
Physical And Chemical Properties Analysis
The physical and chemical properties of dihydroquinolines can vary depending on their specific structure. Factors such as the position and nature of any substituents on the ring structure can significantly influence properties such as solubility, melting point, and reactivity1.
科学的研究の応用
Synthesis of Functionalized Derivatives
- Catalyst-Free Synthesis : A catalyst-free method for synthesizing functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives was developed, involving a Mannich type reaction followed by intramolecular cyclization. This environmentally benign multi-component reaction provides a sustainable approach under completely neutral conditions. The synthesized compounds displayed significant antibacterial activity (Ramana et al., 2016).
Redox Reactions and Dual C-H Functionalization
- Redox-Neutral Annulations : The redox-neutral annulations of amines, including 1,2,3,4-tetrahydroisoquinoline with various aldehydes and related compounds, have been explored. These processes involve dual C-H bond functionalization and use acetic acid as a co-solvent and sole promoter, leading to diverse derivative formations (Zhu & Seidel, 2017; Paul, Chandak, & Seidel, 2020; Zhu, Chandak, & Seidel, 2018; Paul, Adili, & Seidel, 2019).
Catalytic Applications
- Selenium-Catalyzed Carbonylative Synthesis : An efficient selenium-catalyzed method for synthesizing 3,4-dihydroquinazolin-2(1H)-one derivatives using a safe CO precursor was developed. This process operates under mild conditions and tolerates a variety of aryl/alkyl amines (Zhou, Qi, & Wu, 2019).
Biocatalytic Applications
- Biocatalytic α-Oxidation of Cyclic Amines : A method for synthesizing lactams and formamides through biocatalytic α-oxidation of amines was developed. Synthetic 3,4‐dihydroquinolin‐2(1H)‐one serves as a key precursor for antidepressant bioactive molecules (Zheng et al., 2017).
Innovative Synthetic Methods
- Switchable Synthesis Strategy : An innovative redox-neutral switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives was developed, utilizing a hydride-transfer/N-dealkylation/N-acylation strategy. This method provides access to highly functionalized products and has potential applications in synthesizing CYP11B2 inhibitors (Yang et al., 2020).
Safety And Hazards
The safety and hazards associated with dihydroquinolines can also vary widely depending on their specific structure. Some dihydroquinolines may be harmful if ingested or inhaled, and may cause irritation to the skin and eyes1.
将来の方向性
The study of dihydroquinolines is an active area of research, with potential applications in areas such as medicinal chemistry and materials science1. Future research may focus on developing new synthetic methods, studying the properties of dihydroquinolines, and exploring their potential uses1.
Please note that this is a general overview and the specific details can vary for different dihydroquinoline compounds. For more detailed information, it would be necessary to refer to specific studies or resources related to the particular compound of interest.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMROOTVLOXIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423684 | |
| Record name | 3,4-dihydroquinolin-1(2H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-amine | |
CAS RN |
5825-45-6 | |
| Record name | 1-Amino-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dihydroquinolin-1(2H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)






![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)



![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)

